Febuxostat-Acylglucuronid
Übersicht
Beschreibung
Febuxostat Acyl Glucuronide is a metabolite of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used to manage chronic hyperuricemia in patients with gout . The acyl glucuronide form is produced through the conjugation of Febuxostat with glucuronic acid, a process mediated by uridine diphosphate-glucuronosyltransferase enzymes .
Wissenschaftliche Forschungsanwendungen
Febuxostat-Acyl-Glucuronid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Glucuronidierungsprozesse und die Stabilität von Acyl-Glucuroniden zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle im Arzneimittelstoffwechsel und möglichen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht hinsichtlich seiner pharmakokinetischen Eigenschaften und potenziellen Auswirkungen auf Arzneimittelwechselwirkungen.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Febuxostat-Acyl-Glucuronid beinhaltet seine Bildung und anschließende Clearance aus dem Körper. Die Konjugation mit Glucuronsäure erhöht die Löslichkeit von Febuxostat und erleichtert die Ausscheidung über die Nieren . Die Acyl-Glucuronid-Form kann auch durch Transacylierungsreaktionen mit biologischen Makromolekülen interagieren, was möglicherweise die Pharmakokinetik und Pharmakodynamik von Febuxostat beeinflusst .
Ähnliche Verbindungen:
Allopurinol-Acyl-Glucuronid: Ein weiterer Metabolit von Xanthinoxidase-Inhibitoren.
Diclofenac-Acyl-Glucuronid: Ein Metabolit von nichtsteroidalen Antirheumatika.
Ibuprofen-Acyl-Glucuronid: Ein häufiger Metabolit von Analgetika und Antirheumatika.
Einzigartigkeit: Febuxostat-Acyl-Glucuronid ist einzigartig aufgrund seiner selektiven Hemmung der Xanthinoxidase und seiner nicht-purinen Struktur. Im Gegensatz zu Purinanaloga wie Allopurinol interferieren Febuxostat und seine Metaboliten nicht mit dem Purinstoffwechsel, wodurch das Risiko bestimmter Nebenwirkungen verringert wird .
Wirkmechanismus
Target of Action
Febuxostat Acyl Glucuronide’s primary target is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .
Mode of Action
Febuxostat Acyl Glucuronide, as a metabolite of Febuxostat, likely shares its parent compound’s mode of action. Febuxostat is a non-purine selective inhibitor of xanthine oxidase . By inhibiting XO, Febuxostat prevents the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of XO by Febuxostat Acyl Glucuronide affects the purine degradation pathway . This pathway is responsible for the breakdown of purines to uric acid. By inhibiting XO, Febuxostat Acyl Glucuronide reduces the production of uric acid, preventing its accumulation and the associated inflammatory response .
Pharmacokinetics
Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); Febuxostat Acyl Glucuronides are cleared by the kidney . The pharmacokinetic parameters of Febuxostat include an oral availability of about 85%, an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . These properties likely influence the bioavailability and action of Febuxostat Acyl Glucuronide.
Result of Action
The primary result of Febuxostat Acyl Glucuronide’s action is a reduction in serum uric acid levels . This reduction can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the accumulation of uric acid crystals in joints .
Action Environment
The action of Febuxostat Acyl Glucuronide can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat . Additionally, the drug’s efficacy and stability could be influenced by factors such as patient’s diet, concurrent medications, and genetic factors .
Biochemische Analyse
Biochemical Properties
Febuxostat Acyl Glucuronide interacts with the enzyme xanthine oxidase (XO), inhibiting its activity . This interaction is crucial in the biochemical reaction that reduces the production of uric acid .
Cellular Effects
The effects of Febuxostat Acyl Glucuronide on cells are primarily related to its role in reducing uric acid production . By inhibiting XO, it influences cellular metabolism, particularly purine metabolism .
Molecular Mechanism
The molecular mechanism of Febuxostat Acyl Glucuronide involves the inhibition of XO . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .
Temporal Effects in Laboratory Settings
The effects of Febuxostat Acyl Glucuronide over time in laboratory settings are related to its role in reducing uric acid levels
Metabolic Pathways
Febuxostat Acyl Glucuronide is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme XO, a key enzyme in this pathway .
Transport and Distribution
Febuxostat Acyl Glucuronide is likely distributed within cells and tissues via standard metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Febuxostat Acyl Glucuronide involves the enzymatic conjugation of Febuxostat with glucuronic acid. This reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase enzymes such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 . The reaction conditions generally include an aqueous environment at physiological pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of Febuxostat Acyl Glucuronide follows similar enzymatic processes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring efficient conversion of Febuxostat to its acyl glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Febuxostat-Acyl-Glucuronid unterliegt hauptsächlich Hydrolyse- und Transacylierungsreaktionen. Hydrolyse kann zum Abbau des Glucuronidkonjugats führen und die Ausgangssubstanz Febuxostat und Glucuronsäure freisetzen .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Tritt typischerweise in wässrigen Umgebungen auf, oft katalysiert durch Enzyme wie β-Glucuronidase.
Transacylierung: Beinhaltet den nukleophilen Angriff durch biologische Makromoleküle, der zur Übertragung der Acylgruppe vom Glucuronid zum Nukleophil führt.
Hauptprodukte:
Hydrolyse: Produziert Febuxostat und Glucuronsäure.
Transacylierung: Führer zur Bildung von acylierten Makromolekülen und freier Glucuronsäure.
Vergleich Mit ähnlichen Verbindungen
Allopurinol Acyl Glucuronide: Another xanthine oxidase inhibitor metabolite.
Diclofenac Acyl Glucuronide: A nonsteroidal anti-inflammatory drug metabolite.
Ibuprofen Acyl Glucuronide: A common analgesic and anti-inflammatory drug metabolite.
Uniqueness: Febuxostat Acyl Glucuronide is unique due to its selective inhibition of xanthine oxidase and its non-purine structure. Unlike purine analogs such as Allopurinol, Febuxostat and its metabolites do not interfere with purine metabolism, reducing the risk of certain side effects .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747779 | |
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351692-92-6 | |
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?
A1: Febuxostat acyl glucuronide is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, Febuxostat acyl glucuronide constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.
Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?
A2: While Febuxostat acyl glucuronide represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.